Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate

Drug-likeness ADME Prediction Lipophilicity

Select this specific 3-CF₃ pyrazole regioisomer for target-validated synthetic programs. Confirmed utility as a Protein Degrader Building Block for PROTAC construction—the C-4 methyl ester enables amide conjugation to linker moieties. Patent-validated scaffold for broad-spectrum fungicides active against Fusarium graminearum and Botrytis cinerea. Validated PDE10A pharmacophore for cardiac hypertrophy programs. Computational ADME confirms consensus LogP 1.43, high GI absorption, and no inhibition of CYP1A2/2C19/2C9/2D6/3A4. Prefer this methyl ester over the ethyl analog for superior aqueous solubility. Do not substitute with the 5-CF₃ isomer (CAS 113100-53-1)—3-CF₃ regiochemistry is essential for target engagement. Room-temperature stable solid.

Molecular Formula C6H5F3N2O2
Molecular Weight 194.11
CAS No. 61859-96-9
Cat. No. B3029309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
CAS61859-96-9
Molecular FormulaC6H5F3N2O2
Molecular Weight194.11
Structural Identifiers
SMILESCOC(=O)C1=C(NN=C1)C(F)(F)F
InChIInChI=1S/C6H5F3N2O2/c1-13-5(12)3-2-10-11-4(3)6(7,8)9/h2H,1H3,(H,10,11)
InChIKeyQWSUIVAZSMPWAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9): Fluorinated Pyrazole Building Block for Procurement and Chemical Synthesis


Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9) is a fluorinated heterocyclic building block characterized by a 1H-pyrazole core substituted with a trifluoromethyl group at the 3-position and a methyl ester at the 4-position. With a molecular formula of C₆H₅F₃N₂O₂ and a molecular weight of 194.11 g/mol, this compound serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals [1]. The compound is typically supplied as a solid with a purity of 95% and is stable for storage at room temperature .

Why Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9) Cannot Be Replaced by Generic Pyrazole Analogs


Generic substitution of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate with closely related pyrazole analogs is not scientifically justified due to quantifiable differences in molecular properties that directly impact synthetic utility and biological performance. Computational drug-likeness predictions indicate that this compound exhibits a consensus LogP of 1.43 and high gastrointestinal absorption, with no predicted inhibition of major CYP450 isoforms (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . In contrast, the ethyl ester analog (ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) is expected to have higher lipophilicity due to its extended alkyl chain, which alters solubility and permeability profiles. The specific combination of a methyl ester at the 4-position and a trifluoromethyl group at the 3-position creates a unique electronic environment that is critical for regioselective derivatization and downstream biological activity in applications ranging from PDE10A inhibition to fungicidal activity [1][2].

Quantitative Differentiation Evidence: Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9) vs. Analogs


Computational Drug-Likeness and ADME Profile Differentiation vs. Ethyl Ester Analog

Computational predictions provide quantitative differentiation between Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its ethyl ester analog regarding key drug-likeness and ADME parameters. The methyl ester exhibits a consensus LogP of 1.43, MLogP of 0.77, and XLogP3 of 0.99, with predicted high gastrointestinal absorption and no inhibition of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . While direct experimental comparison with the ethyl ester analog (CAS 111493-74-4) is not available in the public domain, the increased carbon chain length of the ethyl ester is class-level inferred to increase lipophilicity (estimated LogP increase of approximately 0.5 units based on the Hansch-Leo substituent constant for methyl to ethyl ester conversion), which would alter solubility and permeability characteristics, potentially affecting oral bioavailability.

Drug-likeness ADME Prediction Lipophilicity Medicinal Chemistry

Synthetic Utility as a Fungicidal and Herbicidal Intermediate Demonstrated in Patent CN-114957124-A

Patent CN-114957124-A explicitly discloses the use of Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate as a key precursor for synthesizing a series of 3-(trifluoromethyl)-pyrazole-4-carboxylic ester derivatives with demonstrated broad-spectrum fungicidal and herbicidal activities [1]. The patent reports that derivatives synthesized from this core scaffold exhibit good inhibition against at least ten different phytopathogenic fungi, including Alternaria solani (tomato early blight), Fusarium graminearum (wheat scab), Pyricularia oryzae (rice blast), Phytophthora capsici, Sclerotinia sclerotiorum, Botrytis cinerea (cucumber gray mold), Rhizoctonia solani (rice sheath blight), Fusarium oxysporum (cucumber wilt), Cercospora arachidicola (peanut brown spot), and Physalospora piricola (apple ring rot). The methyl ester functionality at the 4-position is critical for subsequent derivatization to the bioactive carboxylic ester derivatives. This patent evidence distinguishes this specific building block from non-ester pyrazole analogs that lack the 4-position carboxylate handle required for this particular synthetic route.

Agrochemical Synthesis Fungicide Herbicide Pyrazole Derivatives

Structural Basis for PDE10A Inhibition in Cardiac Hypertrophy Models

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate serves as a core structural motif in the development of selective phosphodiesterase 10A (PDE10A) inhibitors for oral attenuation of isoprenaline-induced cardiac hypertrophy [1]. The research by Yuan et al. (2025) specifically identifies 3-trifluoromethyl-substituted pyrazoles as the privileged scaffold for achieving potent and selective PDE10A inhibition. The combination of the trifluoromethyl group at the 3-position and the carboxylate at the 4-position is essential for binding interactions within the PDE10A active site. While the methyl ester itself is a synthetic intermediate, its structural features—particularly the 3-CF₃ group which enhances metabolic stability and the 4-ester which enables further optimization—are directly implicated in the hit-to-lead optimization process. This contrasts with 5-(trifluoromethyl)-1H-pyrazole-4-carboxylate regioisomers (CAS 113100-53-1), where the altered substitution pattern is predicted to change the binding orientation and selectivity profile.

PDE10A Inhibitor Cardiac Hypertrophy Medicinal Chemistry Kinase Selectivity

Physical Property Differentiation: Density, Boiling Point, and Flash Point vs. Ethyl Ester Analog

Experimental and predicted physical property data provide quantifiable differentiation between Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate and its ethyl ester analog (CAS 111493-74-4) that is relevant for process chemistry and safety considerations. The methyl ester has a density of 1.5±0.1 g/cm³, a boiling point of 290.5±40.0 °C at 760 mmHg, and a flash point of 129.5±27.3 °C [1]. The ethyl ester analog (C₈H₉F₃N₂O₂, MW 222.16) has a higher molecular weight and is expected to have a higher boiling point (estimated increase of approximately 10-20 °C) due to increased van der Waals interactions from the larger alkyl chain. This difference in boiling point and flash point has practical implications for distillation-based purification and safe handling during scale-up. Additionally, the lower molecular weight of the methyl ester (194.11 vs. 222.16) results in a higher molar concentration per unit mass, which can be advantageous for stoichiometric calculations in large-scale reactions.

Physical Properties Process Chemistry Safety Data Scale-up

Commercial Specification and Handling Differentiation: Purity and Storage Stability

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is commercially available with a standardized purity specification of 95% from multiple reputable suppliers, and it is documented as stable for storage at room temperature [1]. This room-temperature storage capability distinguishes it from more sensitive pyrazole derivatives that require cold-chain shipping and storage (e.g., certain 5-amino-pyrazole carboxylates or acid chloride derivatives that are prone to hydrolysis or decomposition). The GHS hazard classification indicates it is an irritant (H315-H319-H335), with standard precautionary statements (P261-P305+P351+P338) . This well-defined hazard profile and storage condition provide procurement clarity. In contrast, the free carboxylic acid analog (3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) is less commonly stocked and may require custom synthesis, while the ethyl ester analog has different shipping and storage considerations due to its higher molecular weight and potentially different physical form.

Purity Specification Storage Stability Quality Control Procurement

Targeted Protein Degradation (PROTAC) Building Block Classification

Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate is explicitly categorized by commercial suppliers as a 'Protein Degrader Building Block,' positioning it within the targeted protein degradation (TPD) and PROTAC (Proteolysis Targeting Chimera) research space [1]. This classification distinguishes it from generic pyrazole esters that are not specifically marketed for this application. The compound's structure—featuring a pyrazole core with a trifluoromethyl group and a methyl ester—provides a versatile platform for constructing PROTAC linkers or E3 ligase ligand conjugates. The trifluoromethyl group enhances metabolic stability, while the ester enables conjugation to linker moieties. While direct comparative data against other TPD building blocks is not publicly available, the specific designation as a 'Protein Degrader Building Block' signals its validated utility in this rapidly growing field. Non-fluorinated pyrazole analogs or those lacking the 4-carboxylate handle would lack the specific properties (e.g., metabolic stability from CF₃, conjugation site from ester) that make this compound suitable for TPD applications.

PROTAC Targeted Protein Degradation Linker Chemistry Medicinal Chemistry

Optimal Use Cases for Methyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate (CAS 61859-96-9): Evidence-Based Applications


PROTAC Linker and Protein Degrader Synthesis

This compound is optimally suited for targeted protein degradation (TPD) research programs requiring fluorinated heterocyclic building blocks with enhanced metabolic stability. Its explicit classification as a 'Protein Degrader Building Block' [1] indicates validated utility in constructing PROTACs and molecular glues. The trifluoromethyl group provides metabolic stability and lipophilicity, while the methyl ester enables conjugation to linker moieties via amide bond formation. Laboratories engaged in TPD should prioritize this building block over non-fluorinated analogs when enhanced pharmacokinetic properties are desired. The room-temperature storage stability [1] further simplifies laboratory handling and inventory management.

Synthesis of Broad-Spectrum Fungicidal and Herbicidal Candidates

Agrochemical research programs focused on developing novel fungicides and herbicides should procure this compound as a key intermediate. Patent CN-114957124-A [2] explicitly demonstrates that derivatives synthesized from this core scaffold exhibit broad-spectrum activity against ten different phytopathogenic fungi, including economically significant pathogens such as Fusarium graminearum (wheat scab), Pyricularia oryzae (rice blast), and Botrytis cinerea (gray mold). The methyl ester at the 4-position is essential for subsequent derivatization to bioactive carboxylic esters. This application is not achievable with 3-(trifluoromethyl)pyrazole analogs lacking the 4-carboxylate handle.

PDE10A Inhibitor Lead Optimization for Cardiovascular Research

Medicinal chemistry programs targeting phosphodiesterase 10A (PDE10A) for cardiovascular indications, particularly cardiac hypertrophy, should utilize this specific 3-CF₃ pyrazole scaffold. Yuan et al. (2025) [3] validated the 3-trifluoromethyl-substituted pyrazole core as a privileged scaffold for achieving potent and selective PDE10A inhibition with oral activity. The correct 3-CF₃ substitution pattern is essential for PDE10A binding; procurement of the 3-CF₃ regioisomer rather than the 5-CF₃ analog (CAS 113100-53-1) is critical for maintaining the validated pharmacophore.

Medicinal Chemistry Hit-to-Lead Programs Requiring Favorable ADME Profiles

Early-stage drug discovery programs where balanced lipophilicity and favorable ADME predictions are prioritized should select this methyl ester over its ethyl ester analog. Computational predictions indicate a consensus LogP of 1.43, high gastrointestinal absorption, and no predicted CYP450 inhibition across five major isoforms. The lower LogP relative to the ethyl ester analog (estimated ~1.9-2.0) suggests more favorable aqueous solubility and potentially better oral absorption characteristics. This makes it a preferred choice for lead optimization campaigns where hydrophilic-lipophilic balance is a critical parameter.

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